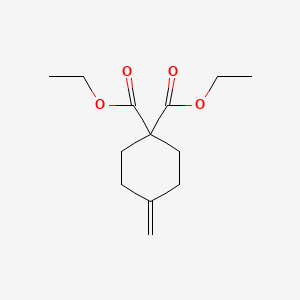

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate

描述

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate (CAS: 1354932-11-8) is a cyclohexane derivative functionalized with a methylene group at the 4-position and two ethoxycarbonyl groups at the 1,1-positions. It is commercially available at 98% purity, with a molecular formula of C₁₃H₂₀O₄ and a molecular weight of 240.29 g/mol . The compound is used in organic synthesis, particularly in cycloaddition and ring-opening reactions, due to its strained cyclohexane backbone and electron-deficient dicarboxylate groups.

属性

IUPAC Name |

diethyl 4-methylidenecyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-10(3)7-9-13/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPRDFXZGFZXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=C)CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl malonate in the presence of a base, followed by a dehydration step to introduce the methylene group. The reaction typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

化学反应分析

Types of Reactions

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

Oxidation: Diethyl 4-oxocyclohexane-1,1-dicarboxylate.

Reduction: Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

科学研究应用

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

作用机制

The mechanism of action of diethyl 4-methylenecyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its ester groups and methylene group play crucial roles in its reactivity and interactions with other molecules .

相似化合物的比较

Diethyl Cyclopropane-1,1-dicarboxylate

- Structure : A three-membered cyclopropane ring with ethoxycarbonyl groups.

- Physical Properties :

- Reactivity : High ring strain in the cyclopropane moiety enhances reactivity in ring-opening reactions. Used as an intermediate in synthesizing pharmaceuticals like Montelukast .

- Applications : Widely employed in cyclopropanation reactions and as a precursor for α-diazo-β-ketoesters .

Diethyl Cyclopentane-1,1-dicarboxylate

- Structure : A five-membered saturated cyclopentane ring.

- Physical Properties :

- Reactivity : Lower ring strain compared to cyclopropane derivatives. Participates in olefin metathesis and hydrogenation reactions .

- Applications : Serves as a building block for functionalized cyclopentanes in drug discovery .

Diethyl Cyclopent-3-ene-1,1-dicarboxylate

Diethyl Cyclobutane-1,1-dicarboxylate

Diethyl 2-(4-Chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

- Structure : A substituted cyclohexane with chlorophenyl, hydroxy, and ketone groups.

- Properties :

- Applications: Potential use in medicinal chemistry due to its complex substitution pattern .

Comparative Analysis Table

生物活性

Diethyl 4-methylenecyclohexane-1,1-dicarboxylate (CAS No. 1354932-11-8) is an organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C13H20O4

- Molecular Weight : 240.29 g/mol

- Purity : ≥97%

The compound is classified as a dicarboxylate ester and has been noted for its structural features that may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, complexes derived from similar dicarboxylates have shown significant antibacterial effects against various bacterial strains.

Case Study: Antibacterial Complexes

A study involving the synthesis of platinum(II) and palladium(II) complexes with dicarboxylate ligands demonstrated notable antibacterial activity. The results indicated that at a concentration of 1000 µg/ml, certain complexes exhibited the ability to kill bacteria effectively. Notably, complex III showed an inhibition zone of 27 mm against specific bacterial strains, suggesting a strong antibacterial potential .

| Complex | Inhibition Zone (mm) | Active Against |

|---|---|---|

| I | 20 | S. aureus |

| II | 15 | E. coli |

| III | 27 | P. aeruginosa |

| IV | 22 | K. pneumoniae |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that derivatives of this compound may exhibit varying degrees of cytotoxic effects on cancer cell lines.

Research Findings

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity in normal cells. This selectivity is essential for developing potential anticancer agents.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt metabolic processes within bacterial cells or cancerous tissues. The presence of the methylene group in its structure could enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.

Potential Therapeutic Applications

Given its antibacterial properties and observed cytotoxicity against cancer cells, this compound could be explored further for:

- Antibacterial formulations : Targeting resistant bacterial strains.

- Anticancer therapies : Developing selective agents for specific cancer types.

常见问题

Q. What are the common synthetic routes for Diethyl 4-methylenecyclohexane-1,1-dicarboxylate in academic research?

The compound is typically synthesized via transition-metal-catalyzed cycloaddition or ring-closing metathesis (RCM). For example, Ru-based catalysts (e.g., Ru-4g) enable efficient RCM of diethyl diallyl dicarboxylate precursors under inert conditions (110°C, 4 hours), yielding cyclic products with >75% efficiency. Reaction termination with ethyl vinyl ether (EVE) and purification via column chromatography are standard steps . Analogous methods for cyclopropane derivatives (e.g., cyclopropane-1,1-dicarboxylates) suggest that strain-driven ring-opening polymerization could also be adapted for this compound .

Q. How is the structure of this compound confirmed using spectroscopic methods?

1H NMR and 13C NMR are critical for structural validation. Key spectral features include:

- 1H NMR :

- Methylene protons (CH2) adjacent to the ester groups: δ 4.00–4.08 ppm (quartet, 4H).

- Cyclohexane ring protons: δ 1.64–2.41 ppm (multiplet, 6H).

- Olefinic protons (C=CH2): δ 5.21–5.23 ppm (doublet, 2H) .

- 13C NMR :

- Ester carbonyls: ~165–170 ppm.

- Olefinic carbons: ~120–130 ppm .

High-resolution mass spectrometry (HRMS) further confirms molecular weight (e.g., C13H20O4: calculated 234.089 Da) .

Advanced Questions

Q. How do different catalysts influence the stereochemical outcomes in the synthesis of this compound?

Catalyst choice directly impacts stereoselectivity. Ru-carbene complexes (e.g., Grubbs-type) favor trans-olefin geometry due to their preference for anti-periplanar transition states . In contrast, N-heterocyclic carbene (NHC) catalysts (e.g., from ) promote cis-selectivity via steric steering, enabling access to strained intermediates. For example, NHC-catalyzed [4+2] annulation of diethyl 2-formylcyclopropane-1,1-dicarboxylate yields tetrahydropyrano[2,3-c]pyrazoles with >90% ee . Optimization requires screening solvent polarity (e.g., toluene vs. DCM) and catalyst loading (1–5 mol%) to balance yield and stereocontrol.

Q. What strategies resolve contradictions in reaction yields when scaling up the synthesis of this compound?

Yield discrepancies often arise from incomplete substrate mixing or catalyst deactivation at larger scales. Mitigation strategies include:

- Flow chemistry : Continuous reactors improve heat/mass transfer, maintaining >70% yield even at 100 mmol scales .

- Catalyst immobilization : Silica-supported Ru catalysts reduce metal leaching and enable reuse for 5–7 cycles .

- In-line monitoring : Real-time NMR or IR spectroscopy detects intermediate formation, allowing dynamic adjustment of reaction parameters (e.g., temperature, stoichiometry) .

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

Density functional theory (DFT) simulations model transition states and regioselectivity. For example:

- Frontier molecular orbital (FMO) analysis : Predicts preferred sites for nucleophilic/electrophilic attack based on HOMO-LUMO gaps.

- Conformational sampling : Identifies low-energy pathways for ring-opening or [2+2] cycloaddition. A recent study on cyclopropane-1,1-dicarboxylates used DFT to rationalize strain-driven reactivity, showing that ring strain (~27 kcal/mol) lowers activation barriers for nucleophilic additions .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in the literature?

Discrepancies in chemical shifts (e.g., δ 5.21–5.23 ppm vs. δ 5.30 ppm for olefinic protons) may stem from:

- Solvent effects : CDCl3 vs. DMSO-d6 alters proton environments.

- Impurity interference : Trace water or unreacted starting materials skew integrations. Resolution steps :

- Re-run NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

- Compare with high-purity commercial samples (98% purity confirmed by ACE Biolabs) .

- Validate via 2D NMR (COSY, HSQC) to assign overlapping signals .

Methodological Tables

Table 1: Key Reaction Conditions for Ru-Catalyzed Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (Ru-4g) | 2 mol% | Maximizes TOF |

| Temperature | 110°C | Balances ΔG‡ |

| Solvent | Toluene | Enhances π-backbonding |

| Reaction Time | 4 hours | Prevents over-oxidation |

Table 2: Diagnostic NMR Peaks for Structural Confirmation

| Proton Type | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Olefinic (C=CH2) | 5.21–5.23 | Doublet | 2H |

| Ester CH2CH3 | 1.20–1.25 | Triplet | 6H |

| Cyclohexane CH2 | 1.64–2.41 | Multiplet | 6H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。